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Executive Summary

Olitigaltin (formerly TD-139/GB0139) is a potent and selective small-molecule inhibitor of
galectin-3, a -galactoside-binding lectin implicated in the pathogenesis of idiopathic pulmonary
fibrosis (IPF). Preclinical evidence demonstrated that olitigaltin attenuates pulmonary fibrosis
by modulating pro-fibrotic signaling pathways, notably the transforming growth factor-beta
(TGF-B) and Wnt/B-catenin pathways. Despite promising preclinical data, the Phase 2b
GALACTIC-1 clinical trial did not meet its primary endpoint of slowing the rate of decline in
forced vital capacity (FVC) in IPF patients. This guide provides an in-depth technical overview
of the molecular mechanism of action of olitigaltin, supported by available preclinical and
clinical data, detailed experimental methodologies, and visual representations of the core
signaling pathways.

Introduction to Olitigaltin and its Target: Galectin-3

Idiopathic pulmonary fibrosis is a progressive and fatal interstitial lung disease characterized by
the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory
function.[1] Galectin-3, a carbohydrate-binding protein, is a key player in the fibrotic process.[2]
It is highly expressed in fibrotic tissues and is involved in various cellular processes that
contribute to fibrosis, including myofibroblast activation, collagen production, and inflammation.
[3][4] Olitigaltin was developed as a high-affinity inhibitor of the carbohydrate recognition
domain of galectin-3, with the therapeutic goal of disrupting its pro-fibrotic functions.[3][4]
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Physicochemical Properties and Binding Affinity

Olitigaltin is a synthetic thiodigalactoside designed for high-affinity binding to the carbohydrate
recognition domain of galectin-3.[5] Its selectivity for galectin-3 over other galectins is a key
feature of its design.

Parameter Value Reference
Target Galectin-3 [3114]
Binding Affinity (Kd) for

) 0.036 uM (36 nM) [4][6]
Galectin-3
Binding Affinity (Kd) for

9 y (Kd) 2.2 uM [41[6]
Galectin-1
Binding Affinity (Kd) for

9 Affiniy (K 32 M [4]06]
Galectin-7

Preclinical Evidence of Efficacy
In Vitro Studies: Inhibition of Pro-fibrotic Signaling

Preclinical in vitro studies using primary lung alveolar epithelial cells (AECs) demonstrated that
olitigaltin effectively counteracts the pro-fibrotic effects of TGF-1, a central mediator of
fibrosis.

e Inhibition of B-catenin Nuclear Translocation: Olitigaltin was shown to reduce the TGF-[31-
induced translocation of 3-catenin to the nucleus in primary lung AECs.[4] This is a critical
step in the activation of Wnt/(3-catenin signaling, which is aberrantly activated in IPF.[5][7][8]

[9]

» Blockade of 3-catenin Phosphorylation: The drug also blocks the TGF-B1-induced
phosphorylation of B-catenin, a key step in its activation and subsequent nuclear
translocation.[4]

In Vivo Studies: Attenuation of Bleomycin-Induced
Pulmonary Fibrosis
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The bleomycin-induced pulmonary fibrosis mouse model is a widely used preclinical model that
recapitulates many features of human IPF.[9] In this model, olitigaltin demonstrated significant
anti-fibrotic effects.

e Reduction in Lung Collagen: Treatment with olitigaltin resulted in a significant decrease in
total lung collagen content, a primary hallmark of pulmonary fibrosis.[4]

» Decreased [3-catenin Activation: Consistent with the in vitro findings, olitigaltin treatment led

to decreased activation of 3-catenin in the lungs of bleomycin-treated mice.[4]

Preclinical Model
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Quantitative Data Reference
Data not specified [4]

Data not specified [4]

Specific percentage (4]
reduction not available

Data not specified [4]

Clinical Development and Trial Results

Olitigaltin progressed through Phase 1 and Phase 2 clinical trials for the treatment of IPF.[10]

[11]

Phase 1/2a Study (NCT02257177)

This early-phase study assessed the safety, tolerability, pharmacokinetics, and

pharmacodynamics of inhaled olitigaltin in healthy volunteers and IPF patients. The results

indicated that the drug was safe and well-tolerated. It also showed target engagement by

suppressing galectin-3 expression on bronchoalveolar lavage (BAL) macrophages and was
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associated with reductions in plasma biomarkers relevant to IPF pathophysiology, including
PDGF-BB, PAI-1, Gal-3, CCL18, and YKL-40.[5]

Phase 2b GALACTIC-1 Trial (NCT03832946)

The GALACTIC-1 trial was a randomized, double-blind, placebo-controlled study designed to
evaluate the efficacy and safety of inhaled olitigaltin (3 mg once daily) over 52 weeks in IPF
patients not receiving standard of care treatment.[12][13]

Primary Endpoint: The trial did not meet its primary endpoint, which was the change from
baseline in the rate of decline in Forced Vital Capacity (FVC).[7][8]

Mean Change in Placebo-Corrected
Treatment Group FVC from Baseline Difference (mL) Reference
to Week 52 (mL) [95% Cl]
Olitigalin (3 mg) 216.6 -189.2 [-311.28 to 718
itigaltin (3 m -316.
g g -67.10]
Placebo -127.4 N/A [718]

Key Secondary Endpoints and Biomarker Analysis: Detailed quantitative data for the secondary
endpoints and the pre-specified biomarker analyses from the GALACTIC-1 trial are not fully
available in the public domain. The top-line results indicated a lack of target engagement, as
levels of galectin-3 increased in both the olitigaltin and placebo arms over the 52-week period.

[71L8]

Detailed Mechanism of Action: Signaling Pathways

Olitigaltin's mechanism of action is centered on the inhibition of galectin-3, which in turn
modulates the interconnected TGF-3 and Wnt/(3-catenin signaling pathways.

The Role of Galectin-3 in Fibrotic Signaling

Galectin-3 acts as a key modulator of pro-fibrotic signaling. It can interact with cell surface
receptors, including TGF-[3 receptors and integrins, to enhance their signaling activity.[11] This
potentiation of pro-fibrotic signals is a critical aspect of its role in IPF pathogenesis.
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Crosstalk between TGF- and Wnt/B-catenin Signaling

The TGF-B and Wnt/B-catenin pathways are intricately linked in the context of fibrosis. TGF-3
can activate Wnt/f3-catenin signaling through both Smad-dependent and independent
mechanisms. This crosstalk amplifies the fibrotic response, leading to increased myofibroblast
differentiation and extracellular matrix deposition.

Olitigaltin's Modulation of Signaling Pathways

By binding to and inhibiting galectin-3, olitigaltin is proposed to disrupt the potentiation of
TGF-[3 receptor signaling. This leads to a downstream reduction in the activation of the Wnt/(3-
catenin pathway, as evidenced by the decreased phosphorylation and nuclear translocation of
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Caption: Olitigaltin inhibits Galectin-3, disrupting TGF-3 and Wnt/3-catenin signaling in IPF.

Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model

Induction of Fibrosis: C57BL/6 mice are anesthetized, and a single intratracheal dose of
bleomycin sulfate (typically 1-3 U/kg) in sterile saline is administered to induce lung injury
and subsequent fibrosis. Control animals receive sterile saline.

Olitigaltin Administration: Olitigaltin is typically administered via inhalation or intraperitoneal
injection at a specified dose and frequency, starting at a designated time point post-
bleomycin instillation.

Assessment of Fibrosis: At the end of the study period (e.g., 14 or 21 days post-bleomycin),
lungs are harvested. One lung is often used for histological analysis (e.g., Masson's
trichrome staining to visualize collagen) and scoring of fibrosis severity (e.g., Ashcroft score).
The other lung is processed for biochemical analysis.

Hydroxyproline Assay for Collagen Quantification: The lung tissue is homogenized and
hydrolyzed in strong acid (e.g., 6N HCI) at high temperature (e.g., 110°C) for an extended
period (e.g., 18-24 hours) to break down proteins into their constituent amino acids. The
hydroxyproline content in the hydrolysate is then measured colorimetrically after reaction
with chloramine-T and Ehrlich's reagent. The amount of hydroxyproline is directly
proportional to the collagen content.

In Vitro TGF-B1-Induced B-catenin Nuclear Translocation
Assay

o Cell Culture: Primary human or murine alveolar epithelial cells are cultured in appropriate

media.

o Treatment: Cells are pre-treated with olitigaltin at various concentrations for a specified

duration (e.g., 1 hour) before stimulation with recombinant human TGF-B1 (e.g., 5-10 ng/mL)
for a defined period (e.g., 2-24 hours).
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Immunofluorescence Staining: After treatment, cells are fixed (e.g., with 4%
paraformaldehyde), permeabilized (e.g., with 0.1% Triton X-100), and blocked (e.g., with
bovine serum albumin). Cells are then incubated with a primary antibody against 3-catenin,
followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a
DNA dye such as DAPI.

Imaging and Analysis: Cells are visualized using a fluorescence microscope. The nuclear
translocation of -catenin is quantified by measuring the fluorescence intensity of 3-catenin
staining within the nucleus relative to the cytoplasm.

Caption: Workflow for assessing TGF-B1-induced [3-catenin nuclear translocation.

Clinical Trial Methodology (GALACTIC-1)

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter
Phase 2b study.

Patient Population: Patients aged > 40 years with a diagnosis of IPF according to
ATS/ERS/JRS/ALAT criteria, with FVC > 45% of predicted and DLCO 30-79% of predicted.

Intervention: Inhaled olitigaltin (3 mg) or placebo once daily for 52 weeks.

Primary Endpoint Measurement (FVC): Spirometry was performed at baseline and at
specified intervals throughout the 52-week treatment period to measure FVC. The rate of
change in FVC from baseline was calculated.

Biomarker Analysis: Blood samples were collected at baseline and at various time points
during the study. Plasma levels of pre-specified biomarkers (e.g., PDGF-BB, PAI-1, Gal-3,
CCL18, YKL-40) were measured using standard immunoassays (e.g., ELISA).

Discussion and Future Perspectives

The journey of olitigaltin for the treatment of IPF highlights the complexities of translating

promising preclinical findings into clinical efficacy. While the in vitro and in vivo studies strongly

supported the hypothesis that inhibiting galectin-3 could be a viable therapeutic strategy for
IPF, the GALACTIC-1 trial failed to demonstrate a clinical benefit. The lack of target
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engagement observed in the Phase 2b study raises questions about the drug's delivery,
dosing, or the translatability of the preclinical models.

Despite the discontinuation of olitigaltin's development for IPF, the extensive research into its
mechanism of action has provided valuable insights into the role of galectin-3 and the intricate
interplay of the TGF-3 and Wnt/B-catenin signaling pathways in the pathogenesis of pulmonary
fibrosis. This knowledge can inform the development of future anti-fibrotic therapies. Further
investigation into the reasons for the clinical trial's failure is warranted and may guide the
design of future studies targeting galectin-3 or related pathways.

Conclusion

Olitigaltin is a selective inhibitor of galectin-3 that demonstrated anti-fibrotic effects in
preclinical models of pulmonary fibrosis by modulating the TGF-3 and Wnt/B-catenin signaling
pathways. However, these promising preclinical results did not translate into clinical efficacy in
the Phase 2b GALACTIC-1 trial for idiopathic pulmonary fibrosis. This technical guide has
summarized the available data on olitigaltin's mechanism of action, providing a resource for
researchers in the field of fibrosis and drug development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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